Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 135-80-8
VCID: VC21038602
InChI: InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1
SMILES: C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+]
Molecular Formula: C10H11NaO3S
Molecular Weight: 234.25 g/mol

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate

CAS No.: 135-80-8

Cat. No.: VC21038602

Molecular Formula: C10H11NaO3S

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate - 135-80-8

Specification

CAS No. 135-80-8
Molecular Formula C10H11NaO3S
Molecular Weight 234.25 g/mol
IUPAC Name sodium;5,6,7,8-tetrahydronaphthalene-2-sulfonate
Standard InChI InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1
Standard InChI Key IKFUOWLTOBNMNS-UHFFFAOYSA-M
Isomeric SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+]
SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Properties

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is a derivative of naphthalene where one aromatic ring has been partially hydrogenated at positions 5, 6, 7, and 8, while a sulfonate group is attached at position 2, with sodium serving as the counterion. This particular structural arrangement contributes to its distinctive chemical and physical properties.

Molecular Information

The compound possesses the following fundamental characteristics:

PropertyValue
CAS Number135-80-8
Molecular FormulaC₁₀H₁₁NaO₃S
Molecular Weight234.25 g/mol
Parent Compound5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid (CID 67287)
Creation Date2008-02-05
Modification Date2025-03-01

The molecular structure features a partially saturated naphthalene core with a sodium sulfonate group, making it both an aromatic and aliphatic compound with ionic properties .

Physical and Chemical Properties

The physical state and key chemical properties of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate contribute to its behavior in various applications:

  • Physical State: Solid at room temperature

  • Solubility: Soluble in water due to its ionic nature

  • Structural Features: Contains both an aromatic ring and a saturated ring system, with a negatively charged sulfonate group balanced by sodium cation

  • Stability: Generally stable under normal temperature and pressure conditions

Nomenclature and Identification

IUPAC Name and Synonyms

The compound is identified through various nomenclature systems to ensure proper recognition across different chemical databases and literature:

Identification TypeName/Value
IUPAC NameSodium;5,6,7,8-tetrahydronaphthalene-2-sulfonate
Common Synonyms- Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate
- 2-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt
- 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid sodium salt
Trade Names/Catalog IDs- DTXSID0059661
- SCHEMBL6945232
- DB-244799

These varied naming conventions help researchers identify and locate the compound across different chemical databases and literature sources .

Chemical Identifiers

Modern chemical informatics employs various identifier systems to uniquely characterize compounds:

Identifier TypeValue
InChIInChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12,13);/q;+1/p-1
InChIKeyIKFUOWLTOBNMNS-UHFFFAOYSA-M
SMILESC1CCC2=C(C1)C=CC(=C2)S(=O)(=O)[O-].[Na+]
Wikidata IDQ81988911

These identifiers facilitate computational chemistry, database searches, and structural analysis activities .

Synthesis and Production

Synthetic Routes

The primary synthesis route for sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate involves the sulfonation of 5,6,7,8-tetrahydronaphthalene followed by neutralization:

  • Sulfonation Reaction: 5,6,7,8-tetrahydronaphthalene undergoes sulfonation using reagents such as concentrated sulfuric acid or fuming sulfuric acid, resulting in the formation of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid.

  • Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt .

Industrial Production

Industrial production of this compound typically follows the same general approach as laboratory synthesis but at larger scales:

  • Process typically employs controlled temperature conditions to direct sulfonation to the desired position

  • Purification methods include recrystallization and filtration techniques

  • Quality control measures include verification of purity through analytical methods such as HPLC and NMR spectroscopy

Applications and Uses

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate finds applications in various scientific and industrial contexts:

Research Applications

The compound serves important functions in laboratory and research settings:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds

  • Separation Science: Employed in separation techniques, particularly for enantiomeric compounds

  • Analytical Chemistry: Utilized as a reference standard in certain analytical methods

Industrial Applications

In industrial contexts, the compound serves several practical purposes:

  • Chemical Manufacturing: Serves as a precursor for various chemical products

  • Process Chemistry: Used in certain industrial chemical processes

  • Material Science: Contributes to specialized material formulations

Chemical Reactions

Reactivity Patterns

The reactivity of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate is influenced by both its aromatic and aliphatic portions, as well as the sulfonate group:

  • Sulfonate Group Reactions: The sulfonate group can undergo various transformations, including reduction to thiols, conversion to sulfonyl chlorides, and nucleophilic displacement

  • Aromatic Ring Reactions: The remaining aromatic ring can participate in typical aromatic substitution reactions

  • Aliphatic Portion Reactions: The saturated ring can undergo reactions typical of cycloalkanes, such as oxidation

Related Compounds

Structural Analogues

Several structurally related compounds share similarities with sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate:

CompoundCAS NumberMolecular FormulaKey Differences
5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid93-12-9C₁₀H₁₂O₃SFree acid form instead of sodium salt
Sodium tetrahydronaphthalene-2-sulphonate25447-59-0C₁₀H₁₂O₃SDifferent isomer with hydrogenation at positions 1,2,3,4
5,6,7,8-Tetrahydronaphthalene-2,3-diamine56163-17-8C₁₀H₁₄N₂Contains diamine groups instead of sulfonate group

These related compounds demonstrate the diverse chemical space occupied by partially hydrogenated naphthalene derivatives .

Comparative Properties

The properties of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate can be compared with related compounds to better understand its unique characteristics:

PropertySodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate5,6,7,8-Tetrahydronaphthalene-2-sulfonic acidNaphthalene-2-sulfonic acid sodium salt
Molecular Weight234.25 g/mol212.26 g/mol230.22 g/mol
Water SolubilityHighModerateHigh
AcidityNot applicable (salt)AcidicNot applicable (salt)
Physical StateSolidSolidSolid

The partially hydrogenated nature of sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate distinguishes it from fully aromatic naphthalene sulfonates, while its sodium salt form differentiates it from the free acid .

Research and Development

Recent Studies

Recent research involving sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate and related compounds has focused on:

  • Structure-activity relationship studies for biological applications

  • Investigation of synthetic methods for related tetrahydronaphthalene derivatives

  • Exploration of novel applications in material science and separation technology

Future Research Directions

Potential areas for future investigation include:

  • Development of more efficient synthetic routes

  • Exploration of applications in chiral separation techniques

  • Investigation of potential biological activities

  • Assessment of environmental impact and degradation pathways

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